![molecular formula C30H37ClN4O2 B14076109 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an active pharmaceutical ingredient, particularly in the treatment of non-small cell lung cancer .
Preparation Methods
The synthesis of 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves multiple steps. One of the improved processes includes the preparation of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, which is a key intermediate . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Scientific Research Applications
9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is extensively used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studying its interactions with biological macromolecules.
Medicine: Primarily used in the development of anticancer drugs, especially for non-small cell lung cancer.
Mechanism of Action
The compound exerts its effects by inhibiting anaplastic lymphoma kinase (ALK) activity, which is crucial in the proliferation of cancer cells. By binding to the ATP-binding site of ALK, it prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Compared to other similar compounds, such as alectinib, 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride exhibits unique structural features that enhance its binding affinity and specificity for ALK . Other similar compounds include:
Alectinib: Another ALK inhibitor used in cancer treatment.
Ceritinib: An ALK inhibitor with a different chemical structure but similar therapeutic applications.
This compound’s unique structure and high efficacy make it a valuable asset in the field of medicinal chemistry and cancer treatment.
Properties
Molecular Formula |
C30H37ClN4O2 |
|---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5a,11a-dihydro-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C30H36N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,27,29,32H,4,7-14H2,1-3H3;1H |
InChI Key |
RYELBZZRTZFMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)

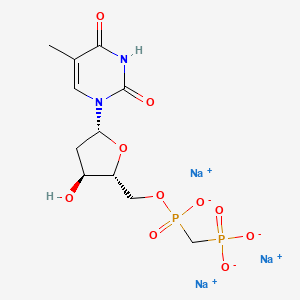
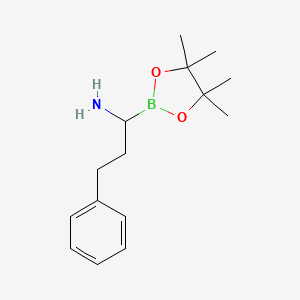
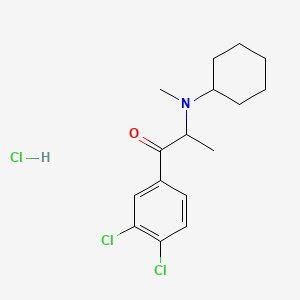
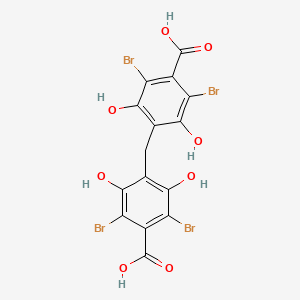
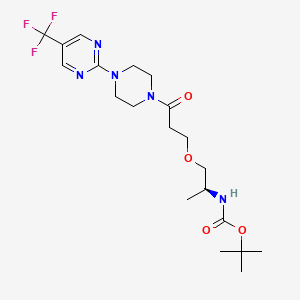
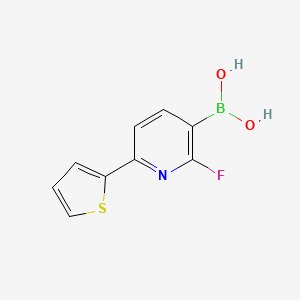

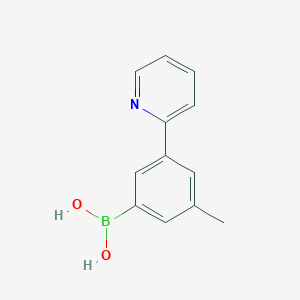

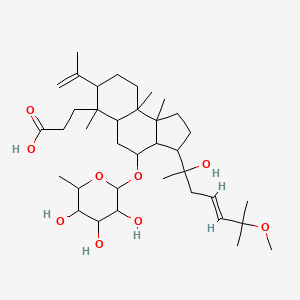
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
